molecular formula C21H23FN4O2S B2883046 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1105243-52-4

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No.: B2883046
CAS No.: 1105243-52-4
M. Wt: 414.5
InChI Key: CFTXNWHUIZXOPA-UHFFFAOYSA-N
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Description

The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one features a fused bicyclic core comprising a thiazolo[3,2-a]pyrimidin-5-one scaffold fused with a cyclopentane ring. A 4-fluorophenyl-substituted piperazine moiety is linked via a 2-oxoethyl group.

Properties

IUPAC Name

12-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S/c22-14-4-6-15(7-5-14)24-8-10-25(11-9-24)19(27)12-16-13-29-21-23-18-3-1-2-17(18)20(28)26(16)21/h4-7,16H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTXNWHUIZXOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a synthetic molecule that has garnered interest for its potential therapeutic applications, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure

The compound can be structurally represented as follows:

C21H23FN4O4\text{C}_{21}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{4}

This molecular structure incorporates a piperazine moiety and a tetrahydrocyclopenta[d]thiazolo-pyrimidine core, which are significant for its biological interactions.

Acetylcholinesterase Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

In studies assessing AChE inhibitors, compounds similar to this one have shown effective inhibition with IC50 values in the low micromolar range, indicating significant potency against AChE activity .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Research indicates that compounds with similar scaffolds can protect neuronal cells from apoptosis induced by amyloid-beta peptide exposure. This is particularly relevant in Alzheimer's disease where amyloid plaques are a hallmark feature .

In Vitro Studies

In vitro assays have demonstrated that 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one exhibits significant AChE inhibitory activity. For instance:

CompoundIC50 (μM)Reference
Test Compound39.81
Standard AChE Inhibitors41.53

These results suggest that the compound could serve as a lead structure for developing new AChE inhibitors.

In Vivo Studies

While in vitro studies provide initial insights into biological activity, in vivo studies are crucial for understanding pharmacokinetics and therapeutic efficacy. Preliminary animal studies indicate that compounds with similar structures can cross the blood-brain barrier (BBB), an essential property for treating central nervous system disorders. The pharmacokinetic profiles suggest favorable absorption and distribution characteristics .

Case Studies and Clinical Relevance

Recent advancements in drug development have highlighted the importance of compounds targeting neurodegenerative diseases. The therapeutic potential of this compound aligns with ongoing research into multi-target drugs aimed at modulating cholinergic pathways and reducing neuroinflammation.

One notable study explored a series of tetrahydrocyclopenta derivatives as potential JNK3 inhibitors, revealing that these compounds could effectively protect neurons from amyloid-induced apoptosis while exhibiting selectivity towards JNK3 isoforms . Such findings underscore the relevance of structural analogs to our compound in developing therapeutic agents for Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Heterocycle Variations

Thiazolo- vs. Thieno-Pyrimidinone Cores
  • Analog (): The thieno[3,2-d]pyrimidin-4(3H)-one core replaces sulfur with a thiophene ring, altering electron distribution and solubility. This analog (7-(2-fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one) may exhibit reduced polarity compared to the target compound .
Cyclopenta Fusion
  • The cyclopenta fusion in the target compound introduces steric constraints that could influence receptor binding pocket compatibility, unlike non-fused analogs (e.g., pyrido[1,2-a]pyrimidin-4-ones in ) .

Piperazine Substituent Modifications

Halogenated Aryl Groups
  • 4-Fluorophenyl (Target) : The electron-withdrawing fluorine atom may enhance metabolic stability and receptor affinity compared to bulkier substituents .
  • 3-Chlorophenyl () : A structurally similar analog with chlorine at the meta position. Chlorine’s larger size and lipophilicity could reduce solubility but increase membrane permeability .
  • Bis(4-Fluorophenyl) () : The antagonist 6-(2-(4-[bis(4-fluorophenyl)methylene]-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3(1)2-a)pyrimidin-5-one shows potent 5-HT1C&2 receptor antagonism, suggesting fluorine’s role in enhancing selectivity .
Non-Halogenated Substituents

Linker and Functional Group Variations

  • Oxoethyl Linker (Target) : The ketone group may participate in hydrogen bonding, stabilizing interactions with receptor residues.

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • 5-HT Receptor Modulation: The target compound’s piperazine moiety aligns with known 5-HT receptor ligands. highlights that fluorophenyl-substituted analogs exhibit dose-dependent effects on oxytocin secretion via 5-HT2 receptors .
  • Comparative Potency: Compound Piperazine Substituent Core Structure Receptor Activity Target Compound 4-Fluorophenyl Thiazolo-pyrimidinone Hypothesized 5-HT2 Antagonist Bis(4-fluorophenyl) Thiazolo-pyrimidinone 5-HT1C&2 antagonist Thieno-Analog 2-Fluorophenyl Thieno-pyrimidinone Unknown

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, structurally related compounds (e.g., ) exhibit melting points >200°C, suggesting high crystallinity .

Q & A

Q. What are the key synthetic challenges and optimized methods for preparing this compound?

The synthesis involves multi-step organic reactions, including cyclocondensation, piperazine coupling, and thiazolidinone ring formation. Key challenges include:

  • Steric hindrance from the cyclopenta-thiazolo-pyrimidine core, requiring controlled reaction temperatures (80–120°C) and anhydrous conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) is critical due to by-products from incomplete cyclization .
  • Yield optimization : Using catalysts like DMAP (4-dimethylaminopyridine) for coupling reactions improves yields to ~45–60% .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl proton signals at δ 7.1–7.3 ppm, piperazine methylene groups at δ 3.2–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calculated for C24H23FN5O2S: 480.5 g/mol) .
  • X-ray crystallography : Resolves stereochemistry of the fused cyclopenta-thiazolo-pyrimidine system (e.g., bond angles and dihedral angles) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) and phosphodiesterases at 1–100 μM concentrations .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in piperazine coupling?

Variable Optimal Range Impact on Yield
Temperature90–100°CPrevents decomposition of fluorophenyl intermediates
SolventDMF or DCMEnhances solubility of polar intermediates
CatalystDMAP (10 mol%)Accelerates amide bond formation by 30%
Reaction Time12–18 hoursEnsures complete conversion of starting materials

Q. How should contradictory cytotoxicity data (e.g., varying IC50 across cell lines) be analyzed?

  • Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .
  • Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
  • Metabolic stability : Test in liver microsomes to rule out rapid degradation in specific cell media .

Q. What computational strategies are effective for predicting target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 5YF) to prioritize EGFR or PDGFR-β .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural modifications .

Q. How do structural modifications to the piperazine or fluorophenyl groups affect activity?

Modification Biological Impact Evidence
4-Fluorophenyl → 2,4-Difluorophenyl Increased lipophilicity enhances blood-brain barrier penetration
Piperazine → Homopiperazine Reduces CYP3A4-mediated metabolism but lowers kinase affinity
Methoxy substitution on phenyl Improves solubility but decreases cytotoxicity

Q. What methodologies validate metabolic stability and toxicity in preclinical models?

  • In vitro ADME : Microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound .
  • hERG inhibition screening : Patch-clamp assays to assess cardiac toxicity risks (IC50 > 10 μM is acceptable) .
  • In vivo PK : Administer 10 mg/kg IV/orally in rodents; measure plasma half-life and bioavailability .

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